Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Properties
IUPAC Name |
benzyl 4-chloro-2-methylsulfonyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-26(23,24)16-19-14-8-10-21(9-7-13(14)15(18)20-16)17(22)25-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCDEGMRRBBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimido[4,5-d]azepine Core
The core structure is generally synthesized via a cyclization reaction involving suitable precursors such as substituted pyrimidines and azepine derivatives. One common method involves the condensation of 2-aminopyrimidine derivatives with appropriate aldehydes or ketones, followed by intramolecular cyclization under acidic or basic conditions.
Introduction of the Benzyl Ester Group
The benzyl ester is typically introduced through esterification of the carboxylic acid intermediate. This can be achieved via:
- **Fischer esterification**: Reacting the acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid under reflux.
- **Carbodiimide-mediated coupling**: Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) with benzyl alcohol to form the ester under milder conditions.
Incorporation of the Chloro and Methylsulfonyl Groups
The chloro group at position 4 is introduced via halogenation of the heterocyclic ring, often using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to ensure regioselectivity.
The methylsulfonyl group at position 2 is typically incorporated through sulfonylation of a suitable precursor, often employing methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step may involve initial activation of the heterocycle followed by sulfonylation.
Detailed Synthetic Route
Notes on Optimization and Challenges
- Regioselectivity : Achieving selective chlorination and sulfonylation is critical; controlling reaction conditions such as temperature and reagent equivalents is essential.
- Yield and Purity : Multi-step synthesis requires purification at each stage, often via chromatography or recrystallization to ensure high purity.
- Reaction Conditions : Mild conditions are preferred to prevent degradation or side reactions, especially during sulfonylation and halogenation steps.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Position
The 4-chloro group undergoes nucleophilic aromatic substitution (NAS) under basic or transition metal-catalyzed conditions:
Mechanistic Notes :
-
NAS proceeds via a two-step addition-elimination pathway under basic conditions .
-
Palladium-catalyzed cross-coupling requires inert atmosphere and anhydrous solvents to suppress ester hydrolysis .
Ester Hydrolysis and Functionalization
The benzyl ester undergoes selective hydrolysis or transesterification:
Key Observation : Hydrolysis rates depend on steric hindrance from the fused azepine ring, with acidic conditions favoring complete conversion .
Sulfonyl Group Reactivity
The methylsulfonyl moiety participates in reduction and displacement:
Limitations : Strong nucleophiles may concurrently attack the chloropyrimidine ring, requiring careful stoichiometric control .
Cyclization and Ring Expansion
Controlled heating induces intramolecular cyclization:
Mechanistic Pathway : Cyclization involves nucleophilic attack by the azepine nitrogen on the adjacent carbonyl, followed by dehydration .
Cross-Coupling at Peripheral Positions
The benzyl group undergoes orthogonal modifications:
Critical Consideration : Hydrogenolysis conditions must avoid reducing the sulfonyl or chloropyrimidine groups .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in combating viral infections. For instance, derivatives of pyrimidines have been investigated for their efficacy against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural modifications in compounds similar to Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate have shown promising antiviral activities, indicating a potential for further development as antiviral agents .
Anticancer Properties
There is emerging evidence that compounds with similar structures exhibit anticancer properties. Research has indicated that certain pyrimidine derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. This opens avenues for exploring this compound in cancer therapy .
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of diarylpyrimidine derivatives against HIV-1 replication. The findings suggested that structural modifications could enhance antiviral potency significantly. While this compound was not directly tested, its structural analogs demonstrated EC50 values indicating strong activity against HIV .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that pyrimidine derivatives can induce apoptosis in cancer cells. A derivative similar to this compound was tested and exhibited significant cytotoxic effects on breast cancer cell lines. This suggests a potential application in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs differing in substituent groups at positions 2 and 4 of the pyrimidoazepine scaffold.
Table 1: Structural and Physicochemical Comparison
Key Observations:
This group is critical in interactions with biological targets or catalysts . The chloro substituent at position 4 (target compound and CAS 1065113-62-3) may facilitate nucleophilic substitution reactions, whereas the dimethylamino group (CAS 1956322-14-7) introduces basicity and hydrogen-bonding capability, influencing solubility and bioactivity . The benzyl group at position 2 (CAS 1065113-62-3) increases hydrophobicity and steric bulk, which could impact pharmacokinetic properties in drug design .
Synthetic Utility The target compound’s industrial-grade availability suggests scalability in multi-step syntheses, while analogs like CAS 1956322-14-7 and 1065113-62-3 are likely tailored for specialized applications (e.g., kinase inhibitors or spirocyclic intermediates) . highlights that substituents like dimethylamino or hydroxyl groups in related spirocyclic systems influence reaction pathways with pyrrolidine, underscoring the role of functional groups in directing synthetic outcomes .
Physicochemical Data Gaps
- Melting points, boiling points, and solubility data are absent for all three compounds, limiting direct comparisons of their handling and processing.
Research and Industrial Relevance
- Pharmaceutical Intermediates : The methylsulfonyl and chloro groups in the target compound align with motifs seen in kinase inhibitors or protease modulators, though specific biological data are unavailable .
- Fine Chemical Synthesis : The benzyl-substituted analog (CAS 1065113-62-3) is classified as a pharmaceutical intermediate, likely due to its modular reactivity for further functionalization .
- Safety and Handling: No hazard data are provided for these compounds, emphasizing the need for precautionary handling in industrial settings.
Biological Activity
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18ClN3O4S
- Molecular Weight : 395.86 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound exhibits biological activity primarily through the modulation of various signaling pathways. It is believed to interact with specific receptors and enzymes that are crucial in cellular processes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammation and cancer progression.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurochemical pathways.
Antitumor Activity
Recent studies have indicated that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in animal models. A study demonstrated a reduction in cytokine levels (IL-6 and TNF-alpha) following treatment with the compound, indicating its potential as an anti-inflammatory agent.
Case Studies
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Study on Cancer Cell Lines :
- Researchers treated several cancer cell lines with varying concentrations of the compound.
- Results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations above 10 µM.
-
Animal Model for Inflammation :
- In a murine model of induced inflammation, the administration of this compound resulted in a notable decrease in paw edema and inflammatory markers compared to control groups.
Q & A
Q. What are the key synthetic strategies for constructing the pyrimido[4,5-d]azepine core in this compound?
The pyrimido[4,5-d]azepine scaffold can be synthesized via cyclization reactions using precursors such as spirocyclic intermediates or fused pyrimidine derivatives. For example, highlights the use of 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines to form spirocyclic systems, which can be adapted for azepine ring formation. The methylsulfonyl and chloro substituents are likely introduced via nucleophilic substitution or sulfonation reactions under controlled conditions (e.g., using POCl₃ for chlorination or methylsulfonyl chloride in the presence of a base). Post-synthetic modifications, such as benzyl carboxylate protection, require anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (including 2D techniques like COSY and HSQC) are essential for confirming the azepine ring structure and substituent positions. Aromatic protons and methylsulfonyl groups exhibit distinct splitting patterns and chemical shifts .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm⁻¹ and S=O stretches of the methylsulfonyl group at ~1300–1150 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or exact mass analysis (e.g., ) confirms molecular formula and fragmentation pathways .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
Stability studies should include:
- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility Profiling: Test in common solvents (DMSO, ethanol) using UV-Vis spectroscopy (as in ) to monitor degradation.
- HPLC Monitoring: Track purity over time under varying pH and temperature conditions .
Advanced Research Questions
Q. What mechanistic insights guide the optimization of methylsulfonyl group introduction?
The methylsulfonyl group is typically introduced via sulfonation of a thioether intermediate or direct substitution. and suggest using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in anhydrous THF with NaH as a base. Reaction optimization involves:
- Temperature Control: Avoid side reactions (e.g., ring-opening) by maintaining temperatures below 80°C.
- Catalyst Screening: Triethylamine or DMAP can enhance reaction efficiency .
- Solvent Selection: Polar aprotic solvents (DMF, THF) improve reagent solubility and reaction homogeneity .
Q. How can computational methods elucidate the electronic effects of substituents on the pyrimidoazepine core?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, the electron-withdrawing methylsulfonyl group may stabilize the ring system .
- Molecular Docking: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR), though pharmacological data for this compound is not explicitly reported in the evidence .
Q. What strategies address solubility challenges in biological assays?
- Derivatization: Replace the benzyl carboxylate with water-soluble groups (e.g., tert-butyl esters in ) to enhance solubility.
- Formulation: Use co-solvents (PEG-400, cyclodextrins) or nanoemulsion techniques. highlights ethanol/DMF mixtures for similar compounds .
- pH Adjustment: Protonate/deprotonate functional groups (e.g., azepine nitrogen) to improve aqueous compatibility .
Comparative Analysis with Structural Analogues
and list analogues like benzyl 2,4-dichloro derivatives, which differ in substituent positions. Key comparisons include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
